molecular formula C12H13NO7 B11950675 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid CAS No. 87364-84-9

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid

Cat. No.: B11950675
CAS No.: 87364-84-9
M. Wt: 283.23 g/mol
InChI Key: AOWBIDDDHVSFPH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a benzoyl group substituted with methoxy and nitro groups, attached to a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid typically involves the nitration of 3,4-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation reaction with propionic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts acylation is carried out in the presence of a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, combined with a propionic acid moiety. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research applications .

Properties

CAS No.

87364-84-9

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

4-(4,5-dimethoxy-2-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C12H13NO7/c1-19-10-5-7(9(14)3-4-12(15)16)8(13(17)18)6-11(10)20-2/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

AOWBIDDDHVSFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CCC(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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